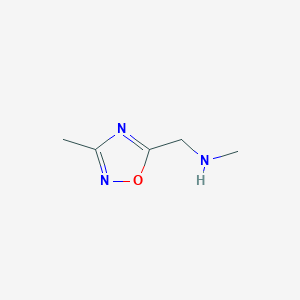

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Overview

Description

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS: 933683-06-8) is a secondary amine featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a methylamine moiety at the 5-position. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol .

Biological Activity

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 127.14 g/mol

- CAS Number : 933683-06-8

- IUPAC Name : this compound

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

- Mechanisms of Action : The precise mechanisms remain under investigation; however, initial studies suggest that these compounds may disrupt cellular machinery related to DNA replication and cell cycle progression .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antibacterial properties:

- Inhibition of Pathogens : Certain derivatives have shown effectiveness against Gram-positive multiresistant pathogens. Modifications in the side chains of these compounds can enhance their antibacterial activity .

- Comparative Studies : In comparative evaluations against known antibiotics, some oxadiazole derivatives demonstrated superior efficacy against specific bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Scientific Research Applications

Biological Activities

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine exhibits a range of biological activities that make it a subject of interest in various fields:

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their effectiveness against various bacterial strains. The incorporation of the 3-methyl-1,2,4-oxadiazol group in this compound enhances its antibacterial efficacy compared to other heterocycles .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antitubercular Activity

Recent studies have focused on the design of oxadiazole derivatives as potential anti-tubercular agents. This compound has been evaluated for its activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations comparable to established drugs like Rifampicin and Isoniazid .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for its effects on plant growth:

Growth Regulation

Studies have indicated that low molecular weight heterocyclic compounds can stimulate vegetative growth in plants. This compound has been tested for its auxin-like effects on soybean seedlings (Glycine max), demonstrating enhanced root and shoot development when applied at specific concentrations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Patel et al., 2012 | Antibacterial | Demonstrated significant antibacterial activity against multiple strains. |

| Bondock et al., 2012 | Anticancer | Induced apoptosis in cancer cell lines; effective against various cancers. |

| Fernando et al., 2010 | Antitubercular | Compounds showed MIC values ranging from 3.9 to 7.81 μg/mL against Mtb. |

| Growth Regulation Study | Agricultural | Enhanced growth parameters in soybean seedlings compared to control groups. |

Q & A

Q. What are the common synthetic routes for N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, and how do reaction conditions influence yield?

Basic Synthesis Methodology

The compound is typically synthesized via cyclocondensation reactions. A key intermediate, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, can be prepared by reacting hydroxylamine hydrochloride with a nitrile precursor under acidic conditions. For example, hydroxylamine reacts with 3-methyl-1,2,4-oxadiazole-5-carbonitrile in ethanol at reflux, followed by reduction of the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation . The N-methyl group is introduced via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .

Critical Factors :

- Temperature control during cyclocondensation (110–120°C optimal for oxadiazole ring formation) .

- Solvent choice (e.g., dioxane or DMF improves solubility of intermediates) .

- Catalytic systems (e.g., NaHCO₃ for neutralization during nitrile reduction) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Basic Analytical Techniques

- ¹H/¹³C NMR : The oxadiazole proton (H at C5) appears as a singlet near δ 8.5–9.0 ppm, while the methylamine group (N-CH₃) resonates at δ 2.8–3.1 ppm .

- HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z 156.09 (calculated for C₆H₁₀N₃O) .

- IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm⁻¹) and N-H bending (amine group, ~3300 cm⁻¹) confirm functional groups .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Advanced Experimental Design

- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 12 hours conventional) while maintaining >85% yield .

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-oxidation) and improve reproducibility .

- Purification : Use of reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity (>98%) .

Data-Driven Adjustments : - Kinetic studies show that maintaining pH 7–8 during amination prevents decomposition of the oxadiazole ring .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s pharmacological activity?

Advanced Pharmacological Applications

The oxadiazole ring enhances metabolic stability and bioavailability by resisting enzymatic hydrolysis. In imidazo[1,2-a]pyrimidine derivatives (e.g., Example 420 in EP patents), the 3-methyl-1,2,4-oxadiazol-5-yl group increases binding affinity to central nervous system targets (e.g., GABA receptors) due to its planar geometry and hydrophobic interactions .

Case Study :

- A derivative, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine, showed sedative effects in vivo (melting point 204–205°C, 63% yield) .

Q. How should researchers address contradictory data in solubility and stability studies?

Data Contradiction Analysis

- Solubility Discrepancies : Hydrochloride salts (e.g., (3-methyl-1,2,4-oxadiazol-5-yl)methanamine HCl) are hygroscopic and show variable solubility in DMSO (50–100 mg/mL). Pre-drying samples at 60°C under vacuum for 24 hours standardizes solubility measurements .

- Stability Issues : Oxadiazoles degrade under strong acidic/basic conditions. Storage at −20°C in amber vials with desiccants (e.g., silica gel) extends shelf life (>12 months) .

Q. What analytical challenges arise in quantifying trace impurities in N-methyl derivatives?

Advanced Quality Control

- HPLC-MS/MS : Detects impurities like unreacted nitriles (<0.1% limit) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- X-ray Crystallography : Resolves stereochemical ambiguities in hydrochloride salts (e.g., space group P2₁/c) .

Q. How can researchers design bioactivity assays for oxadiazole-containing analogs?

Methodological Guidance

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases) due to the oxadiazole’s lipophilicity .

- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (KD values <10 μM indicate high affinity) .

Q. What are the stability considerations for this compound under physiological conditions?

Advanced Stability Studies

- pH Stability : The compound remains intact at pH 5–7.4 (simulated gastric/intestinal fluids) but hydrolyzes at pH >8, forming methanol and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid .

- Light Sensitivity : UV-Vis studies show degradation (>5%) after 48 hours under direct sunlight, necessitating light-protected storage .

Comparison with Similar Compounds

Comparison with Structural Analogs

The 1,2,4-oxadiazole core is a privileged structure in drug discovery due to its metabolic stability and hydrogen-bonding capabilities. Below is a systematic comparison of the target compound with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The methyl-substituted compound (target) has lower molecular weight and logP compared to analogs with aryl or alkylaryl substituents (e.g., 4-octylphenyl in 5b ), making it more suitable for applications requiring balanced solubility .

- Bioavailability : Hydrochloride salts (e.g., CAS 1185300-67-7) are commonly synthesized to improve aqueous solubility and pharmacokinetics .

Properties

IUPAC Name |

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXORLLLAUZFWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649251 | |

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-06-8 | |

| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.